N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)oxalamide
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Overview
Description
N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)oxalamide is a complex organic compound characterized by its intricate molecular structure. This compound features a benzo[d][1,3]dioxol moiety, a piperidinyl group, and an oxalamide linkage, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxol-5-yl moiety. This can be achieved through a series of reactions including nitration, reduction, and cyclization. The piperidinyl group is often introduced via nucleophilic substitution reactions, while the oxalamide linkage is formed through amide bond formation reactions.
Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and minimize by-products. This might involve the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The benzo[d][1,3]dioxol moiety can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the piperidinyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles like amines and alcohols, along with suitable solvents and temperatures, facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can have different biological and chemical properties.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may serve as probes or inhibitors in biological studies.
Medicine: Potential therapeutic applications could be explored, especially in the development of new drugs.
Industry: It may find use in the production of advanced materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific interactions with biological targets. It may bind to receptors or enzymes, modulate signaling pathways, or inhibit specific biochemical processes. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.
Comparison with Similar Compounds
N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(piperidin-1-yl)ethyl)oxalamide: A closely related compound with a simpler piperidinyl group.
N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(4-(phenyl)piperidin-1-yl)ethyl)oxalamide: Another analog with a phenyl group instead of a thiophen-2-yl group.
Uniqueness: The presence of the thiophen-2-yl group in this compound distinguishes it from its analogs, potentially leading to unique biological and chemical properties.
This comprehensive overview provides a detailed understanding of N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)oxalamide, highlighting its synthesis, reactions, applications, and comparison with similar compounds. Further research and experimentation are essential to fully explore its potential in various scientific fields.
Properties
IUPAC Name |
N'-(1,3-benzodioxol-5-yl)-N-[2-(4-thiophen-2-ylpiperidin-1-yl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4S/c24-19(20(25)22-15-3-4-16-17(12-15)27-13-26-16)21-7-10-23-8-5-14(6-9-23)18-2-1-11-28-18/h1-4,11-12,14H,5-10,13H2,(H,21,24)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYBGZBJUFOIQMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=CS2)CCNC(=O)C(=O)NC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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